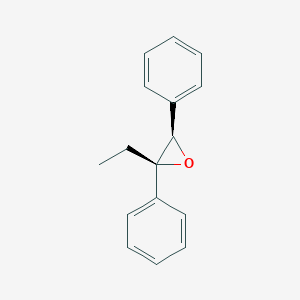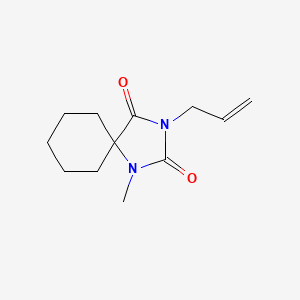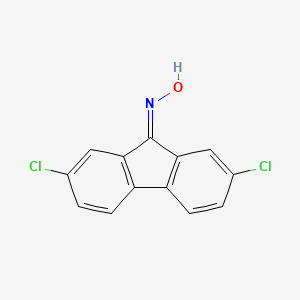
2,7-Dichlorofluoren-9-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dichlorofluoren-9-one oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbonyl compound. This compound is derived from 2,7-dichlorofluoren-9-one, a fluorene derivative with two chlorine atoms at the 2 and 7 positions. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichlorofluoren-9-one oxime typically involves the reaction of 2,7-dichlorofluoren-9-one with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux. The oxime product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of oximes often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dichlorofluoren-9-one oxime undergoes various chemical reactions, including:
Reduction: Reduction of the oxime group can yield the corresponding amine.
Hydrolysis: Hydrolysis of the oxime can regenerate the original ketone.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride or hydrogenation catalysts are commonly used for the reduction of oximes.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of oximes.
Substitution: Nucleophiles such as amines or thiols can react with the chlorine atoms under mild conditions.
Major Products Formed
Reduction: The major product is the corresponding amine.
Hydrolysis: The major product is 2,7-dichlorofluoren-9-one.
Substitution: The major products are substituted fluorenes with various functional groups.
Applications De Recherche Scientifique
2,7-Dichlorofluoren-9-one oxime has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,7-Dichlorofluoren-9-one oxime involves its interaction with specific molecular targets. For example, oximes can reactivate acetylcholinesterase inhibited by organophosphates, thereby restoring its enzymatic activity . The compound may also interact with other enzymes or receptors, depending on its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
HI-6: A more potent oxime reactivator with a broader spectrum of activity.
Uniqueness
2,7-Dichlorofluoren-9-one oxime is unique due to its specific substitution pattern on the fluorene ring, which can influence its reactivity and interactions with biological targets. Its dichloro substitution may also enhance its stability and lipophilicity compared to other oximes.
Propriétés
Numéro CAS |
22296-44-2 |
|---|---|
Formule moléculaire |
C13H7Cl2NO |
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
N-(2,7-dichlorofluoren-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16-17)11(9)5-7/h1-6,17H |
Clé InChI |
QBEGYWPUWWKWOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=NO)C3=C2C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


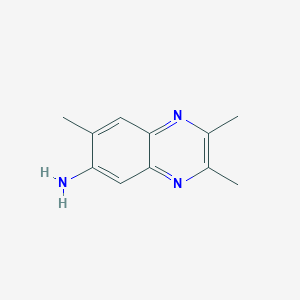

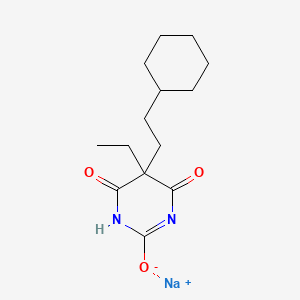

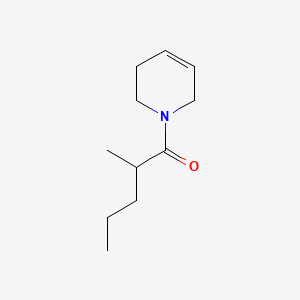
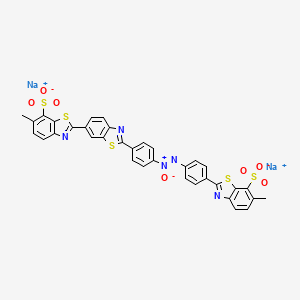
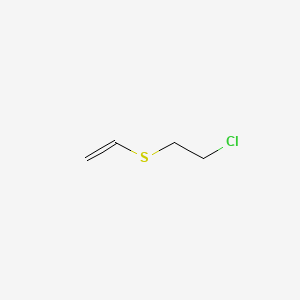
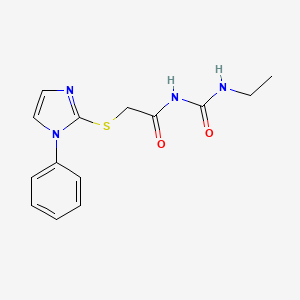
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
